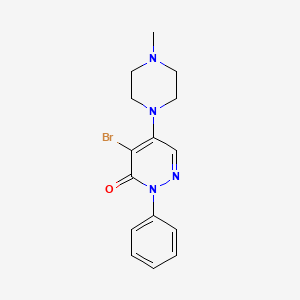![molecular formula C15H12BrN3O B5755291 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol is a compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of certain receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, it has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol in lab experiments is its potential activity against cancer cells. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol. One direction is to further investigate its mechanism of action and potential targets for cancer therapy. Another direction is to study its safety profile and potential side effects. Additionally, further studies could investigate its potential use in combination with other drugs for cancer therapy or pain management.
In conclusion, this compound is a compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for cancer therapy and pain management.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol involves the reaction of 4-bromobenzaldehyde with 3-aminocrotonic acid in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This method has been reported in the literature and has been shown to yield the compound in good to excellent yields.
Scientific Research Applications
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol has potential applications in scientific research. It has been reported to have activity against certain types of cancer cells, including leukemia and breast cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
11-(4-bromophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-10-6-4-9(5-7-10)13-8-14-17-12-3-1-2-11(12)15(20)19(14)18-13/h4-8,18H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYOBVXYKTIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C=C(NN3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)



![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
